molecular formula C22H23ClN2O5 B11059292 2-chloro-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide

2-chloro-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide

Cat. No.: B11059292
M. Wt: 430.9 g/mol
InChI Key: HNOIYVLZMBVEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, an isoquinoline moiety, and multiple methoxy groups. Its molecular formula is C22H23ClN2O5, and it has a molecular weight of 430.88 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring is synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

    Introduction of the Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Chlorination: The chloro group is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Scientific Research Applications

2-chloro-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide: Similar structure but with a benzamide group instead of an acetamide group.

    2-chloro-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4,5-difluorobenzamide: Similar structure but with additional fluorine atoms.

Uniqueness

2-chloro-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H23ClN2O5

Molecular Weight

430.9 g/mol

IUPAC Name

2-chloro-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]acetamide

InChI

InChI=1S/C22H23ClN2O5/c1-27-18-8-13-5-6-24-17(15(13)10-20(18)29-3)7-14-9-19(28-2)21(30-4)11-16(14)25-22(26)12-23/h5-6,8-11H,7,12H2,1-4H3,(H,25,26)

InChI Key

HNOIYVLZMBVEMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)CCl)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.